molecular formula C10H18O B3047991 2,2,5,5-Tetramethylcyclohexanone CAS No. 15189-14-7

2,2,5,5-Tetramethylcyclohexanone

Cat. No.: B3047991
CAS No.: 15189-14-7
M. Wt: 154.25 g/mol
InChI Key: RVCYFEYJEAXCIZ-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylcyclohexanone is an organic compound with the molecular formula C10H18O. It is a derivative of cyclohexanone, characterized by the presence of four methyl groups at the 2 and 5 positions on the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Scientific Research Applications

2,2,5,5-Tetramethylcyclohexanone has a wide range of applications in scientific research:

Safety and Hazards

2,2,5,5-Tetramethylcyclohexanone is classified as a combustible liquid (Category 4, H227) according to the GHS Classification . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Relevant Papers One relevant paper is “The barrier to ring inversion in this compound” which discusses the high barrier to ring inversion in this compound . More papers can be found by searching academic databases with the compound’s name or CAS number (15189-14-7) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,5,5-Tetramethylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methylating agents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. These methods utilize catalysts like palladium or platinum to enhance the efficiency and yield of the reaction. The reaction conditions, including temperature and pressure, are optimized to ensure the highest possible purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetramethylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can influence biological processes. For instance, its oxidation and reduction reactions can alter the activity of enzymes and other proteins, thereby modulating metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2,2,5,5-Tetramethylcyclohexanone is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and makes it suitable for specialized applications in various fields .

Properties

IUPAC Name

2,2,5,5-tetramethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)5-6-10(3,4)8(11)7-9/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCYFEYJEAXCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(=O)C1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15189-14-7
Record name 2,2,5,5-Tetramethylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015189147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,5,5-tetramethylcyclohexan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2,5,5-TETRAMETHYLCYCLOHEXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08A3K3G3A1
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

5.2 g of magnesium shavings are suspended in 100 ml of absolute ether and treated dropwise with 13.5 ml of methyl iodide. After the addition of 100 ml of ether, the mixture is boiled at reflux for a further 3 hours until all magnesium has dissolved. The mixture is cooled to 0° C. and treated with 20.7 g of finely powdered copper (I) iodide. After stirring at 0° C. for 15 minutes, a solution of 10 g of 3,6,6-trimethyl-2-cyclohexanone in 40 ml of ether is added dropwise thereto and the mixture is stirred at 0° C. for a further 4 hours. Thereafter, the yellow suspension is poured into ice/2N hydrochloric acid, extracted several times with ether, the organic phase is dried and evaporated. The residue is distilled in a water-jet vacuum. There are obtained 9 g of 2,2,5,5-tetramethylcyclohexanone as a colorless liquid, b.p. 71°-74° C./15 mm.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
copper (I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

5.3 g of magnesium shavings are covered with 100 ml of ether and 30.8 g of methyl iodide are added dropwise in such a manner that the mixture boils slightly. After the addition of 100 ml of ether, the mixture is held at reflux temperature for a further 3 hours, cooled by means of an ice-bath and treated with 20.7 g of copper (I) iodide. After stirring for 15 minutes at 0° C., a solution of 10 g of 3,6,6-trimethyl-2-cyclohexenone in 40 ml of ether is added and the mixture is stirred at 0° C. for a further 3 hours. The green suspension is subsequently poured on to ice, acidified with 2N hydrochloric acid and extracted with ether. The insoluble constituents of the organic phase are filtered off, the filtrate is washed with dilute sodium thiosulphate solution, dried and evaporated. After distillation of the crude product, there are obtained 8.5 g of 2,2,5,5-tetramethylcyclohexanone as a colourless liquid of boiling point 60°-67° C./13 mm Hg.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper (I) iodide
Quantity
20.7 g
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the structure of 2,2,5,5-Tetramethylcyclohexanone compared to cyclohexanone, and what are the implications?

A1: The key structural difference lies in the four methyl groups present in this compound. These bulky substituents significantly increase the energy barrier for ring inversion compared to unsubstituted cyclohexanone. Research indicates that the barrier to ring inversion in this compound is 8.1 kcal/mole [], significantly higher than the < 5 kcal/mole observed for cyclohexanone []. This difference impacts the molecule's conformational preferences and could influence its reactivity and interactions with other molecules.

Q2: How does the photochemistry of this compound derivatives differ based on the substituents attached to the ring?

A2: Studies on derivatives of this compound reveal intriguing photochemical behavior depending on the substituents. For example, 3-ethylidene-2,2,5,5-tetramethylcyclohexanone anil exhibits localized photochemical isomerization in its 1,4-bichromophore system []. In contrast, 3-methylene-2,2,5,5-tetramethylcyclohexanone displays unique singlet-state photochemistry []. Furthermore, 3-ethylidene-2,2,5,5-tetramethylcyclohexanone shows divergent singlet and triplet reactions, attributed to a "free-rotor effect" from the β,γ-unsaturated ketone moiety []. These findings highlight how subtle structural modifications can drastically alter the photochemical pathways of these compounds.

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